5-Hydroxypyridine-2-carboxamide 5-Hydroxypyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 896419-97-9
VCID: VC3812716
InChI: InChI=1S/C6H6N2O2/c7-6(10)5-2-1-4(9)3-8-5/h1-3,9H,(H2,7,10)
SMILES: C1=CC(=NC=C1O)C(=O)N
Molecular Formula: C6H6N2O2
Molecular Weight: 138.12 g/mol

5-Hydroxypyridine-2-carboxamide

CAS No.: 896419-97-9

Cat. No.: VC3812716

Molecular Formula: C6H6N2O2

Molecular Weight: 138.12 g/mol

* For research use only. Not for human or veterinary use.

5-Hydroxypyridine-2-carboxamide - 896419-97-9

Specification

CAS No. 896419-97-9
Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
IUPAC Name 5-hydroxypyridine-2-carboxamide
Standard InChI InChI=1S/C6H6N2O2/c7-6(10)5-2-1-4(9)3-8-5/h1-3,9H,(H2,7,10)
Standard InChI Key VRTZVJPYNJMHPW-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1O)C(=O)N
Canonical SMILES C1=CC(=NC=C1O)C(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 5-hydroxypyridine-2-carboxamide is C₆H₆N₂O₂, with a molecular weight of 138.12 g/mol. Its IUPAC name is 5-hydroxypyridine-2-carboxamide, and its SMILES notation is O=C(N)c1ncc(O)cc1. The compound’s structure combines a pyridine ring with hydroxyl and carboxamide functional groups, enabling diverse reactivity and intermolecular interactions .

Structural Analogues and Derivatives

While 5-hydroxypyridine-2-carboxamide itself is less documented, related compounds such as 5-hydroxypyridine-2-carboxylic acid (CAS: 15069-92-8) and 6-chloro-5-hydroxypyridine-2-carboxylic acid (CAS: 341008-96-6) offer insights into its potential behavior . For instance, the carboxylic acid variant demonstrates notable metal-chelating capabilities and antimicrobial activity, suggesting that the carboxamide derivative may share similar biochemical interactions.

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis of 5-hydroxypyridine-2-carboxamide can be inferred from methods used for analogous pyridine derivatives. A common approach involves:

  • Protection of Functional Groups: Starting with 5-hydroxypyridine-2-carboxylic acid, the hydroxyl group may be protected using agents like benzyl ethers or silyl groups to prevent undesired side reactions .

  • Conversion to Carboxamide: The carboxylic acid is then converted to the carboxamide via reaction with ammonium chloride in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

  • Deprotection: Final deprotection under mild acidic or basic conditions yields the target compound .

A patent describing the synthesis of 2-amino-5-hydroxypyridine highlights the use of halogenated precursors and sodium benzyl alcohol for introducing protective groups, which could be adapted for 5-hydroxypyridine-2-carboxamide synthesis .

Optimization Challenges

Key challenges include minimizing side reactions during amidation and ensuring high purity. Solubility in polar aprotic solvents like dimethylacetamide (DMAc) facilitates intermediate steps, while chromatography or recrystallization is critical for purification .

Physicochemical Properties

Thermal and Solubility Characteristics

Based on analogous compounds, 5-hydroxypyridine-2-carboxamide is expected to exhibit:

  • Melting Point: ~200–220°C (decomposes)

  • Solubility: Moderate solubility in dimethyl sulfoxide (DMSO) and ethanol; limited solubility in water .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch).

  • NMR: Proton NMR would show signals for the pyridine ring (δ 7.5–8.5 ppm), hydroxyl group (δ 5.5 ppm), and amide protons (δ 6.8–7.2 ppm) .

Applications in Pharmaceutical and Material Science

Drug Development

As a kinase inhibitor scaffold, 5-hydroxypyridine-2-carboxamide could serve as a precursor for anticancer agents. Its ability to chelate metal ions may also aid in designing metalloenzyme inhibitors .

Material Science

The compound’s aromaticity and functional groups make it a candidate for synthesizing coordination polymers or corrosion-resistant coatings, leveraging its stability and intermolecular hydrogen bonding .

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